Diethyl methylmalonate, also known as methylmalonic acid diethyl ester, is a colorless to pale yellow liquid with the chemical formula C₈H₁₄O₄ []. It has a molar mass of 174.19 g/mol []. This compound finds significant application as a precursor in the synthesis of various organic molecules, particularly branched-chain carboxylic acids.
Diethyl methylmalonate possesses a central carbon chain with three ester groups. Two ethoxy (C₂H₅O) groups are attached to the terminal carbons, forming ethyl esters. The central carbon bears a methyl (CH₃) group and is linked to two carbonyl (C=O) groups, forming the malonate functionality (CH₂(COOR)₂). This structure provides two reactive ester groups for further chemical transformations [].
Diethyl methylmalonate is involved in several key reactions in organic synthesis:
CH₃CH(COOC₂H₅)₂ + CH₃CHO -> CH₃CH(OH)CH(CH₃)COOC₂H₅ + CO₂
This reaction involves the alkylation of diethyl methylmalonate with an alkyl halide, followed by hydrolysis and decarboxylation. This sequence allows for the introduction of a new alkyl chain at the α-carbon of the malonate, ultimately leading to a substituted acetic acid derivative.
Diethyl methylmalonate can also participate in various other reactions like Michael additions and Mannich reactions, further expanding its synthetic potential.